molecular formula C31H31NO3 B13932193 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine CAS No. 89220-81-5

2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine

Cat. No.: B13932193
CAS No.: 89220-81-5
M. Wt: 465.6 g/mol
InChI Key: UODKBSDAYVPIPW-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a 4-methoxyphenyl group and a triphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with the morpholine ring and introduce the 4-methoxyphenyl group through an etherification reaction. The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can yield simpler morpholine derivatives .

Scientific Research Applications

2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms and enzyme inhibition, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is unique due to its combination of a morpholine ring, a methoxyphenyl group, and a triphenylmethyl group

Properties

CAS No.

89220-81-5

Molecular Formula

C31H31NO3

Molecular Weight

465.6 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]-4-tritylmorpholine

InChI

InChI=1S/C31H31NO3/c1-33-29-19-17-25(18-20-29)24-35-30-23-32(21-22-34-30)31(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28/h2-20,30H,21-24H2,1H3

InChI Key

UODKBSDAYVPIPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CN(CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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